molecular formula C15H16N2 B14390783 2-Butylpyrazolo[1,5-A]quinoline CAS No. 89877-01-0

2-Butylpyrazolo[1,5-A]quinoline

Cat. No.: B14390783
CAS No.: 89877-01-0
M. Wt: 224.30 g/mol
InChI Key: DYDPGPGNVXLXEM-UHFFFAOYSA-N
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Description

2-Butylpyrazolo[1,5-a]quinoline is a heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold, with a butyl substituent at the 2-position. Pyrazolo[1,5-a]quinoline derivatives are recognized for their structural diversity and pharmacological relevance, particularly in anticancer, anti-inflammatory, and antimicrobial applications .

Properties

CAS No.

89877-01-0

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

2-butylpyrazolo[1,5-a]quinoline

InChI

InChI=1S/C15H16N2/c1-2-3-7-13-11-14-10-9-12-6-4-5-8-15(12)17(14)16-13/h4-6,8-11H,2-3,7H2,1H3

InChI Key

DYDPGPGNVXLXEM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2C(=C1)C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylpyrazolo[1,5-A]quinoline can be achieved through various methods. One notable method involves the combination of aromatic nucleophilic substitution and Knoevenagel condensation reactions. This transition-metal-free method provides a straightforward approach to synthesizing pyrazolo[1,5-A]quinolines . Another method involves treating 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide and ethanol .

Industrial Production Methods: Industrial production of 2-Butylpyrazolo[1,5-A]quinoline typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvent systems, and controlled reaction temperatures to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Butylpyrazolo[1,5-A]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electron density and reactivity of the quinoline and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-Butylpyrazolo[1,5-A]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair . By binding to these enzymes, 2-Butylpyrazolo[1,5-A]quinoline disrupts their function, leading to the inhibition of cell proliferation and induction of cell death. This mechanism is particularly relevant in its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]quinoline Derivatives

Structural and Functional Modifications

The biological and physicochemical properties of pyrazolo[1,5-a]quinoline derivatives are heavily influenced by substituents at key positions. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Data on Pyrazolo[1,5-a]quinoline Derivatives
Compound Name Substituent (Position) Biological Activity Key Findings Reference ID
2-(m-Benzyloxyphenyl)pyrazolo[1,5-a]quinoline m-Benzyloxyphenyl (2) Reproductive toxicity TDLo (rat): 100 mg/kg; emits toxic NOx upon decomposition
Hexahydro-pyrazolo[1,5-a]quinoline derivatives Cyclic ketones (3,5,6,7,8,9) Antiproliferative IC50: 2.1–8.7 µM against HeLa and MCF-7 cancer cells
Tetrazolo[1,5-a]quinoline derivatives Arylidene (4) Anti-inflammatory, antimicrobial 4 compounds showed activity comparable to indomethacin (ED50: 25–30 mg/kg)
Pyrazolo[1,5-a]quinoline-pyridine hybrids Pyridine (fused) Anticancer (EGFR/FabH inhibition) Compound 7k: EGFR IC50 = 0.12 µM; Compound 7b: FabH IC50 = 0.09 µM
5,7,8,9-Tetrahydro-pyrazolo[1,5-a]quinazolin-6-one Cyclohexanone (6) Cytotoxic Moderate activity against leukemia cell lines (IC50: 15–40 µM)

Key Observations

Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., m-benzyloxyphenyl in ) often confer higher toxicity but lower solubility. In contrast, aliphatic chains like the butyl group in 2-butylpyrazolo[1,5-a]quinoline may balance lipophilicity and metabolic stability. Heterocyclic Fusion: Pyridine-fused derivatives (e.g., ) exhibit enhanced enzyme inhibitory activity, suggesting that fused rings improve target binding.

Antiproliferative Activity :
Hexahydro derivatives (e.g., ) demonstrated potent activity against cancer cells, with IC50 values in the low micromolar range. The butyl substituent’s impact on similar activity remains unexplored but could modulate pharmacokinetics.

Toxicity Profiles :
The m-benzyloxyphenyl derivative showed reproductive toxicity in rats, highlighting the risks of bulky aromatic substituents. Aliphatic chains like butyl may reduce such risks while maintaining efficacy.

Synthetic Accessibility: Multi-component reactions (e.g., ) enable efficient synthesis of diverse analogs, suggesting that 2-butylpyrazolo[1,5-a]quinoline could be synthesized using similar strategies.

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